molecular formula C10H18F2 B092076 4-Tert-butyl-1,1-difluorocyclohexane CAS No. 19422-34-5

4-Tert-butyl-1,1-difluorocyclohexane

Cat. No. B092076
Key on ui cas rn: 19422-34-5
M. Wt: 176.25 g/mol
InChI Key: PZMAZSVVXRCWTG-UHFFFAOYSA-N
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Patent
US06222064B1

Procedure details

A reaction of 4-t-butylcyclohexanone (2 mmol) with diethylaminosulfur trifluoride (3.0 mmol) in CH2Cl2 (10 mL) at room temperature gave a 99% conversion of starting material to products and a 67% yield of 1,1-difluoro-4-t-butylcyclohexane after 6 h. as determined by NMR (4-fluoroanisole as internal standard).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1CCC(=O)CC1)(C)([CH3:3])[CH3:2].C(N(S(F)(F)[F:18])CC)C.[F:21][C:22]1[CH:27]=[CH:26][C:25](OC)=[CH:24][CH:23]=1>C(Cl)Cl>[F:21][C:22]1([F:18])[CH2:27][CH2:26][CH:25]([C:1]([CH3:5])([CH3:3])[CH3:2])[CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)OC
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a 99% conversion of starting material to products

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)C(C)(C)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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